N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide, also known as CT-3, is a synthetic cannabinoid compound. It is a member of the pyrrolidinecarboxamide family of compounds, which are known for their ability to bind to the cannabinoid receptors in the body. CT-3 has been the subject of scientific research due to its potential therapeutic benefits.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide acts as a cannabinoid receptor agonist, binding to and activating the CB2 receptor. This activation leads to a variety of downstream effects, including the inhibition of pro-inflammatory cytokine production and the reduction of immune cell migration to sites of inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation in a variety of models, including models of arthritis and colitis. It has also been shown to reduce neuropathic pain in animal models. In addition, this compound has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders such as multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide is its high affinity for the CB2 receptor, making it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that it is a synthetic compound, which may limit its relevance to natural cannabinoid compounds found in the body.
Future Directions
There are many potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of inflammation and pain, particularly in the context of autoimmune disorders such as rheumatoid arthritis. Another area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of this compound and to identify any potential limitations or side effects.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide has been studied for its potential therapeutic applications, including its ability to reduce inflammation, alleviate pain, and treat neurological disorders. It has been shown to have a high affinity for the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c16-11-9-10(5-6-12(11)17)18-15(20)19-7-1-3-13(19)14-4-2-8-21-14/h2,4-6,8-9,13H,1,3,7H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMXUSWJTMHBQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.